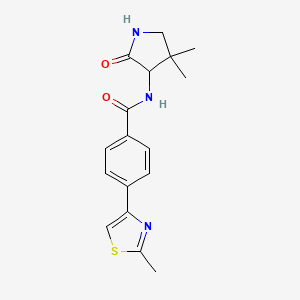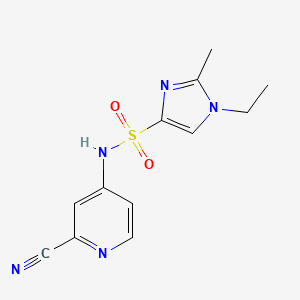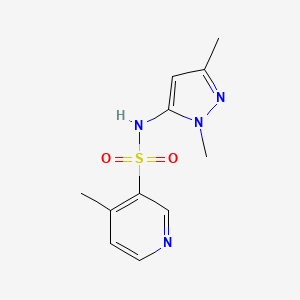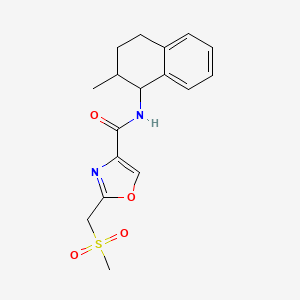![molecular formula C14H18ClN5O3 B6751534 methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate](/img/structure/B6751534.png)
methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate is a complex organic compound that features a triazolopyridine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate typically involves multiple steps. One common approach is the nucleophilic substitution reaction where 4-chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline-1-amine reacts with various amines and triazole-2-thiol . The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s triazolopyridine moiety is believed to play a key role in its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-a]pyrazine: Studied for its inhibitory activities toward c-Met/VEGFR-2 kinases.
Uniqueness
Methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate is unique due to its specific structural configuration and the presence of the triazolopyridine moiety, which imparts distinct chemical and biological properties.
Propiedades
IUPAC Name |
methyl N-[(2S)-1-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methylamino]-3-methyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClN5O3/c1-8(2)11(17-14(22)23-3)13(21)16-7-10-18-19-12-9(15)5-4-6-20(10)12/h4-6,8,11H,7H2,1-3H3,(H,16,21)(H,17,22)/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUFYZXIKKIFKIN-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC1=NN=C2N1C=CC=C2Cl)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC1=NN=C2N1C=CC=C2Cl)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-ethyl-N-[(4-fluorophenyl)-(1H-imidazol-2-yl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B6751458.png)
![4-[[2-(2-Cyclopropyl-4-oxopiperidin-1-yl)-2-oxoethyl]amino]benzonitrile](/img/structure/B6751461.png)

![N-[(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-pentoxyacetamide](/img/structure/B6751468.png)
![N-[2-hydroxy-1-(3-methylimidazol-4-yl)ethyl]-4,5-dimethyl-1H-indole-2-carboxamide](/img/structure/B6751475.png)
![[3-[(3-Bromophenyl)methyl]azetidin-1-yl]-(1-methylpyrazol-3-yl)methanone](/img/structure/B6751495.png)
![N-[(2R,3R)-2-(1-ethylimidazol-2-yl)oxolan-3-yl]-4-propan-2-ylbenzamide](/img/structure/B6751502.png)

![2-[1-(2,2-difluoroethyl)piperidin-4-yl]-N-(1-hydroxy-4-methylpentan-3-yl)acetamide](/img/structure/B6751518.png)

![N-(1-amino-3-methyl-1-oxobutan-2-yl)-3-(trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B6751533.png)
![(2-Prop-2-enoxyphenyl)-[4-(triazol-1-yl)azepan-1-yl]methanone](/img/structure/B6751535.png)
![N-[(6-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl]-2-(2-methylpropoxy)propanamide](/img/structure/B6751543.png)

